2-(1H-Imidazol-2-YL)-malonaldehyde
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis
Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atom .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature i.e., it shows both acidic and basic properties .Scientific Research Applications
Analytical Chemistry and Biomarker Research
Malonaldehyde Measurement : Malonaldehyde, a product of lipid peroxidation, is crucial in studying oxidative stress in muscle tissues. The spectrophotometric thiobarbituric acid (TBA) method is widely used for its quantification, despite its limitations in specificity and sensitivity. Alternatives like high-performance liquid and gas chromatography offer better specificity for malonaldehyde detection, essential for accurate biomarker analysis in various disease pathologies (Raharjo & Sofos, 1993).
Material Science
Zeolite Imidazolate Frameworks (ZIFs) : Imidazole-based ZIFs are highlighted for their exceptional properties, including thermal and chemical stability, and potential applications in adsorption, separation, and hydrogen storage. Electrospinning is identified as a promising method for synthesizing one-dimensional fibrous ZIF materials, expanding their application range (S. S. Sankar et al., 2019).
Pharmacology
Therapeutic Potentials of Imidazole Derivatives : Imidazole derivatives exhibit a wide array of pharmacological activities, underscoring their significance in drug development. Their role in producing compounds with anti-infective potential is particularly noted, indicating the versatility and importance of the imidazole nucleus in medicinal chemistry (Archana Sharma et al., 2016).
Antioxidant and Oxidative Stress Research
Biomarker for Oxidative Stress : The use of malondialdehyde as a biomarker for oxidative stress is extensively reviewed, highlighting its significance in biomedical research. Its role in various disease patterns, including hypertension and diabetes, is critical for understanding oxidative stress's impact on health (Z. Singh et al., 2014).
Mechanism of Action
Target of Action
For instance, imidazole derivatives have shown potential as inhibitors of the V600E-BRAF kinase , a major protein target involved in various types of human cancers .
Mode of Action
For example, certain 2-(1H-imidazol-2-yl) pyridines have been evaluated as potential V600E-BRAF kinase inhibitors, showing favorable interactions with the target .
Biochemical Pathways
It’s worth noting that the inhibition of v600e-braf kinase by imidazole derivatives can impact the mapk pathway, which is often amplified in cancers .
Pharmacokinetics
For instance, certain 2-(1H-imidazol-2-yl) pyridines have been evaluated for their drug-likeness and ADMET properties, suggesting potential oral bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Safety and Hazards
Future Directions
The future directions of imidazole research are likely to continue focusing on the development of new drugs, given the broad range of chemical and biological properties of imidazole . This includes the development of more efficient inhibitors for protein targets involved in various types of human cancers .
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)propanedial | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-3-5(4-10)6-7-1-2-8-6/h1-5H,(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUBFSKJDPQINC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C(C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00485914 | |
Record name | (1H-Imidazol-2-yl)propanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00485914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51076-59-6 | |
Record name | (1H-Imidazol-2-yl)propanedial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00485914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-imidazol-2-yl)-malonaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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